2-(4-Biphenylylcarboxamido)phenylboronic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

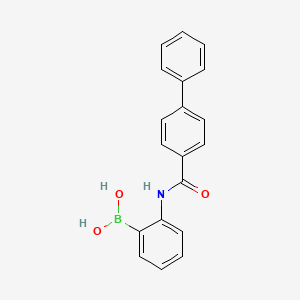

2-(4-Biphenylylcarboxamido)phenylboronic Acid is an organic compound with the molecular formula C19H16BNO3. It is a member of the phenylboronic acid family, characterized by the presence of a boronic acid group attached to a biphenyl structure. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Biphenylylcarboxamido)phenylboronic Acid typically involves the reaction of 4-biphenylcarboxylic acid with phenylboronic acid under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

化学反应分析

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azidomethyl group undergoes SPAAC with cycloalkynes (e.g., bicyclo[6.1.0]nonyne, BCN, or dibenzocyclooctyne, DBCO) without requiring copper catalysts. This reaction forms stable 1,2,3-triazole linkages:

(1Z)-5-(Azidomethyl)cyclooctene+Cycloalkyne→Triazole Product

-

Kinetics :

-

Solvent Effects : Reactions accelerate in aqueous media due to hydrophobic interactions and reduced transition-state distortion energies .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azidomethyl group participates in CuAAC with terminal alkynes, forming 1,4-disubstituted triazoles:

(1Z)-5-(Azidomethyl)cyclooctene+AlkyneCu(I)Triazole Product

-

Mechanism : Cu(I) forms a π-complex with the alkyne, lowering the activation barrier from ∼26kcal/mol (uncatalyzed) to ∼15kcal/mol .

-

Ligand Effects : Tris(benzyltriazolylmethyl)amine enhances Cu(I) stability, achieving >90% yields in DNA labeling applications .

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The strained cyclooctene moiety reacts with tetrazines in IEDDA, releasing nitrogen and forming dihydropyridazine products:

(1Z)-5-(Azidomethyl)cyclooctene+Tetrazine→Dihydropyridazine

-

Reactivity :

Comparative Reactivity and Kinetic Data

Side Reactions and Competing Pathways

-

Azide Reduction : Azidomethyl groups may reduce to amines under Staudinger conditions or with phosphines.

-

Alkene Isomerization : The (1Z)-cyclooctene may isomerize to the trans configuration under thermal or photolytic conditions, enhancing IEDDA reactivity .

Synthetic Considerations

科学研究应用

Enzyme Inhibition Studies

2-(4-Biphenylylcarboxamido)phenylboronic acid has been extensively studied for its ability to inhibit specific enzymes, particularly proteases and kinases. These enzymes play critical roles in various biological processes, including cell signaling and metabolism.

- Mechanism of Action : The boronic acid group forms reversible covalent bonds with diols present in the active sites of certain enzymes, modulating their activity. This property makes it a valuable tool for studying enzyme kinetics and mechanisms.

- Case Study : Research has shown that this compound can effectively inhibit the activity of certain serine proteases, which are implicated in cancer progression. In vitro assays demonstrated IC50 values indicating effective inhibition at micromolar concentrations.

Organic Synthesis

This compound is also utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds.

- Reaction Conditions : Typically involves the use of palladium catalysts in the presence of bases like potassium carbonate under reflux conditions. This method allows for the efficient synthesis of complex organic molecules.

- Data Table: Comparison of Reaction Conditions

| Reaction Type | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium(0) | Potassium Carbonate | Toluene | 85-95 |

| Boronic Acid Oxidation | Hydrogen Peroxide | None | Water | 70-80 |

| Substitution Reactions | Bromine/Chlorine | None | Various | Varies |

Therapeutic Applications

The potential therapeutic applications of this compound are noteworthy, especially in the context of cancer treatment and drug development.

- Cancer Research : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through caspase activation pathways. It has shown cytotoxic effects against various cancer types, including breast (MCF-7) and cervical (HeLa) cancer cells.

- Case Study : A study involving MCF-7 cells revealed an IC50 value of approximately 20 µM after 48 hours of exposure, indicating significant anticancer potential.

作用机制

The mechanism of action of 2-(4-Biphenylylcarboxamido)phenylboronic Acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and biological applications. The boronic acid group interacts with molecular targets such as enzymes and proteins, modulating their activity and function .

相似化合物的比较

Similar Compounds

Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

4-Biphenylboronic Acid: Similar structure but lacks the carboxamido group.

2-Phenylboronic Acid: Contains a phenyl group attached to the boronic acid but lacks the biphenyl structure.

Uniqueness

2-(4-Biphenylylcarboxamido)phenylboronic Acid is unique due to its biphenyl structure combined with a carboxamido group, which enhances its reactivity and specificity in various applications. This combination allows for more versatile interactions in chemical and biological systems compared to simpler boronic acids .

生物活性

2-(4-Biphenylylcarboxamido)phenylboronic Acid is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antibiotic resistance. This compound exhibits unique properties due to its structural features, which allow it to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H16BNO3. The presence of a boronic acid group enables this compound to form reversible covalent bonds with diols and other nucleophiles, which is critical for its biological activity.

The primary mechanism of action involves the interaction of the boronic acid moiety with biomolecules, particularly proteins and enzymes. This interaction can modulate the activity of target proteins, making it useful in therapeutic applications:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including serine β-lactamases (SBLs), which are responsible for antibiotic resistance in bacteria. This inhibition restores the efficacy of β-lactam antibiotics like meropenem against resistant strains .

- Cell Cycle Regulation : Research indicates that derivatives of phenylboronic acids can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .

Biological Activity Data

Recent studies have evaluated the biological activity of this compound in various contexts:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects across multiple cancer cell lines. The following table summarizes key findings from recent research:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A2780 (Ovarian) | 18.5 | Induces G2/M arrest, activates caspase-3 |

| DU-145 (Prostate) | 10.2 | Inhibits Rho GTPases, reduces cell migration |

| SH-SY5Y (Neuroblastoma) | 15.0 | Promotes apoptosis via mitochondrial pathways |

These results highlight the compound's potential as a therapeutic agent in oncology.

Antibiotic Resistance

The compound has also been tested against clinical strains of bacteria expressing β-lactamases. In a study examining its effectiveness against Klebsiella pneumoniae and Pseudomonas aeruginosa, it was found to significantly enhance the activity of meropenem:

- FICI Values : The fractional inhibitory concentration index (FICI) values indicated strong synergistic effects when combined with meropenem, suggesting that this compound could be pivotal in overcoming antibiotic resistance .

Case Studies

- Inhibition of KPC-2 Enzyme : A study reported that derivatives of phenylboronic acids, including this compound, effectively inhibited KPC-2, a class A β-lactamase. The inhibition restored susceptibility to meropenem in resistant bacterial strains, demonstrating its potential as a novel antibiotic adjuvant .

- Antiproliferative Effects in Cancer Models : In another investigation, this compound was shown to induce apoptosis in ovarian cancer cells through mechanisms involving cell cycle arrest and caspase activation. These findings suggest its candidacy for further development as an anticancer drug .

属性

IUPAC Name |

[2-[(4-phenylbenzoyl)amino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BNO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,23-24H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTZHFJVQWFILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。